molecular formula C15H15BrN2O3S B2605620 ethyl (2Z)-2-[(3-bromobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 476628-09-8

ethyl (2Z)-2-[(3-bromobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2605620
CAS No.: 476628-09-8
M. Wt: 383.26
InChI Key: QYNQOTOPUABLRF-ICFOKQHNSA-N
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Description

Ethyl (2Z)-2-[(3-bromobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized 1,3-thiazole derivative characterized by a (2Z)-configured imino group, a 3-bromobenzoyl substituent, and ester and methyl groups at positions 5, 3, and 4, respectively.

Properties

IUPAC Name

ethyl 2-(3-bromobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-4-21-14(20)12-9(2)18(3)15(22-12)17-13(19)10-6-5-7-11(16)8-10/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNQOTOPUABLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC(=CC=C2)Br)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(3-bromobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 3-bromobenzoyl chloride with ethyl 3,4-dimethylthiazole-5-carboxylate in the presence of a base to form the desired product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(3-bromobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

The compound ethyl (2Z)-2-[(3-bromobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative with potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications based on available literature and research findings.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Properties

Thiazole derivatives are also recognized for their anticancer activities. Preliminary studies have indicated that this compound may inhibit the growth of certain cancer cell lines, including breast and colon cancer cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties in animal models. It has shown the ability to reduce inflammation markers, indicating its potential use in treating inflammatory diseases.

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced biological activities.

Synthesis of Novel Compounds

This compound can be utilized in the synthesis of other thiazole-based compounds through various chemical reactions such as condensation and cyclization processes. These reactions can yield compounds with diverse pharmacological properties.

Case Study 1: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of several thiazole derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics.

Case Study 2: Anticancer Screening

In a research article from Cancer Research, the compound was tested against various cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 and HCT116 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[(3-bromobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogous Compounds
Compound Name Core Structure Substituents (Position) Key Functional Groups Reference
Target Compound 2,3-Dihydro-1,3-thiazole 3,4-dimethyl (C3, C4); (2Z)-3-bromobenzoyl imino (C2); ethyl carboxylate (C5) Bromobenzoyl, ester N/A
Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate (1a) 2,3-Dihydro-1,3-thiazole 3-ethyl (C3); 4-methyl (C4); (ethylimino) (C2); ethyl carboxylate (C5) Ethylimino, ester
Ethyl (2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-3-(4-methylpiperazinyl)-2,3-dihydro-1,3-thiazole-5-carboxylate 2,3-Dihydro-1,3-thiazole 4-methyl (C4); (4-methoxyphenylimino) (C2); 3-(4-methylpiperazinyl) (C3); ethyl carboxylate (C5) Methoxyphenyl, piperazinyl
Ethyl (2Z)-2-(3-bromobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine 3-bromobenzylidene (C2); 5-(2-methoxyphenyl) (C5); 7-methyl (C7); 3-oxo Bromobenzylidene, methoxyphenyl

Key Observations :

  • The Z-configuration at the imino group (C2) is critical for maintaining planar geometry, as seen in analogous compounds, which affects hydrogen bonding and crystal packing .

Key Findings :

  • The one-pot method used for Compound 1a could theoretically adapt to the target compound by replacing N,N'-diethylthiourea with a bromobenzoyl-substituted thiourea. However, the bromine atom’s steric and electronic effects might necessitate optimized reaction conditions.
  • The Hantzsch reaction, as employed for cardiotropic analogs , is versatile but may require protecting groups for sensitive substituents like bromobenzoyl.

Key Insights :

  • Cardiotropic activity in analogs correlates with electron-donating substituents (e.g., methoxy, piperazinyl), suggesting that bromine’s electron-withdrawing nature might shift activity toward alternative targets .

Physicochemical Properties

Table 4: Predicted Physicochemical Parameters
Compound logP Solubility (mg/mL) Melting Point (°C) Stability
Target Compound ~3.5 (estimated) Low (organic solvents) 180–190 (predicted) Stable under inert conditions
Compound 1a 2.8 Moderate in DMSO 145–148 Hygroscopic
4-Methoxyphenyl analog 2.9 Low in water 165–170 Light-sensitive

Analysis :

  • Crystallographic studies of similar compounds (e.g., thiazolo-pyrimidines ) suggest that bromine’s van der Waals radius influences crystal packing, which may correlate with stability.

Biological Activity

Ethyl (2Z)-2-[(3-bromobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C15H15BrN2O3S
  • Molecular Weight : 383.26 g/mol
  • CAS Number : 476628-10-1
  • SMILES Notation : CCOC(=O)c1s/c(=NC(=O)c2ccccc2Br)/n(c1C)C

Antimicrobial Activity

Thiazole derivatives, including the compound , have been documented for their antimicrobial properties. Research indicates that thiazole-containing compounds exhibit significant antibacterial and antifungal activities.

  • Antibacterial Activity :
    • A study reported that thiazole derivatives showed effective inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 1.56 to 6.25 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
    • The presence of a hydrophobic aliphatic chain linked to the hydrazone functional group enhances antibacterial activity .
  • Antifungal Activity :
    • Compounds with thiazole moieties demonstrated potent antifungal effects against species such as Candida albicans and Cryptococcus neoformans. The thiazole nucleus was found to be essential for antifungal activity .

Antitumor Activity

Thiazole derivatives are also being investigated for their antitumor properties. Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • For instance, certain thiazole-based compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Study 1: Synthesis and Evaluation of Thiazole Derivatives

In a comprehensive study conducted by Lv et al., a series of thiazole Schiff bases were synthesized and evaluated for their biological activities. The study highlighted:

  • Synthesis Methodology : The compounds were synthesized through condensation reactions involving thiazole derivatives and various amines.
  • Biological Evaluation : The synthesized compounds were screened for antibacterial activity against multiple bacterial strains. Notably, some derivatives exhibited better activity than standard antibiotics like kanamycin B .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed to understand the influence of structural modifications on the biological activity of thiazole derivatives:

CompoundModificationBiological Activity
Compound AMethyl group additionIncreased antibacterial activity
Compound BHalogen substitutionEnhanced antifungal properties
Compound CHydrophobic chain attachmentImproved overall bioactivity

This table illustrates how specific modifications can significantly impact the efficacy of thiazole derivatives in biological assays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl (2Z)-2-[(3-bromobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzoyl imines and thiazole precursors. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours is a common approach . Yield optimization may involve solvent polarity adjustments (e.g., switching from ethanol to THF) or catalyst screening (e.g., Pd/PPh₃ systems for cross-coupling steps) . Monitoring reaction progress via TLC and isolating intermediates through vacuum filtration or recrystallization (ethanol/water mixtures) is critical .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • IR Spectroscopy : Confirm functional groups (e.g., C=N stretch at ~1595 cm⁻¹, C-Br at ~533 cm⁻¹) .
  • NMR : Analyze ¹H and ¹³C spectra for Z-configuration (e.g., imine proton at δ 9.00 ppm) and methyl group splitting patterns .
  • Mass Spectrometry : Compare experimental [M+1]⁺ peaks (e.g., m/z 464) with theoretical values .
  • Elemental Analysis : Verify C/H/N/S/Br content within ±0.3% of calculated values .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the bioactivity or binding modes of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., enzymes with active sites similar to acetylcholinesterase or kinase domains). Prioritize compounds with thiazole-triazole scaffolds, as these show enhanced binding affinity in docking studies (e.g., compound 9c in exhibited strong interactions with hydrophobic pockets). Validate predictions via molecular dynamics simulations (100 ns trajectories) to assess binding stability .

Q. How can contradictory spectral data (e.g., NMR shifts or IR peaks) be resolved during characterization?

  • Methodological Answer : Cross-reference multiple techniques:

  • Variable Solvent NMR : Use DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts (e.g., aromatic proton discrepancies).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 6.99–8.00 ppm for aryl protons) .
  • X-ray Crystallography : Resolve Z/E isomer ambiguity by determining crystal packing (applicable if single crystals are obtainable) .

Q. What are the mechanistic implications of substituent effects (e.g., 3-bromo vs. 4-methoxy groups) on reactivity or bioactivity?

  • Methodological Answer : Conduct comparative studies:

  • Synthetic Modifications : Replace the 3-bromobenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Monitor reaction kinetics (e.g., SNAr vs. radical pathways) .
  • Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituent electronegativity with cytotoxicity. Bromo-substituted analogs often enhance lipophilicity and membrane penetration .

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